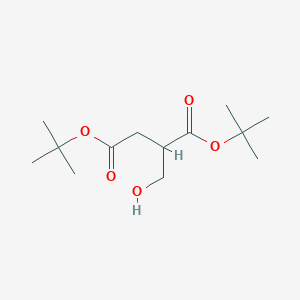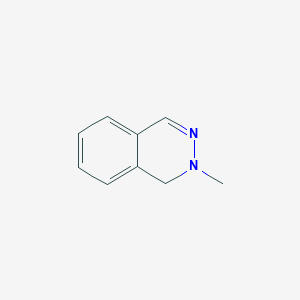
2-(3-Iodobenzoyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodine atom and a thiobenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobenzoyl)thiobenzaldehyde typically involves the introduction of an iodine atom into a benzoyl thiobenzaldehyde framework. One common method involves the reaction of 3-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl thiobenzaldehyde derivatives.
科学研究应用
2-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Iodobenzoyl)thiobenzaldehyde involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 2-Iodobenzoyl chloride
- 3-Iodobenzaldehyde
- Thiobenzaldehyde
Uniqueness
2-(3-Iodobenzoyl)thiobenzaldehyde is unique due to the combination of an iodine atom and a thiobenzaldehyde moiety in a single molecule
属性
分子式 |
C14H9IOS |
|---|---|
分子量 |
352.19 g/mol |
IUPAC 名称 |
2-(3-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H |
InChI 键 |
TZGSSEYFONZUCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


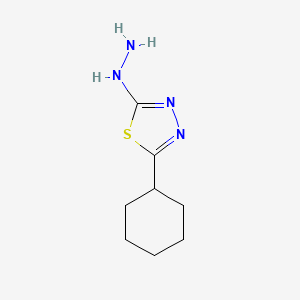
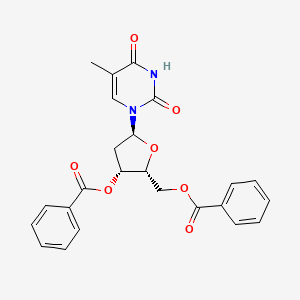
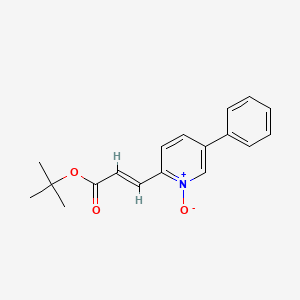
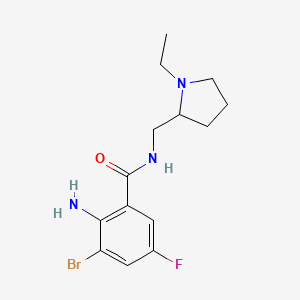
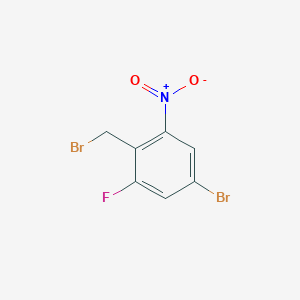
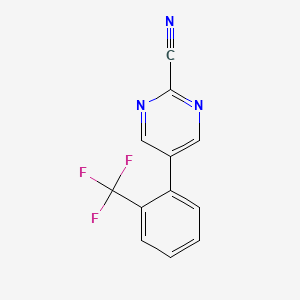
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)

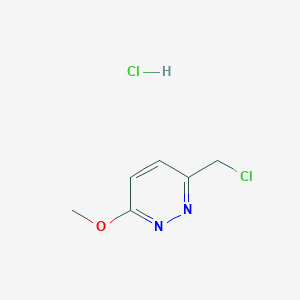
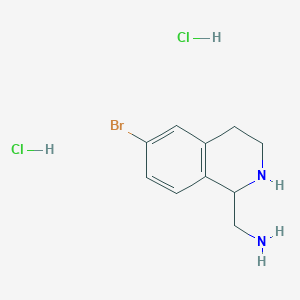
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
